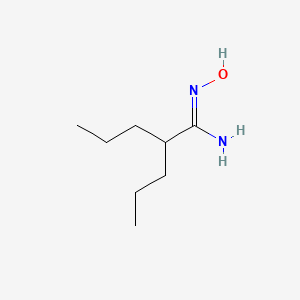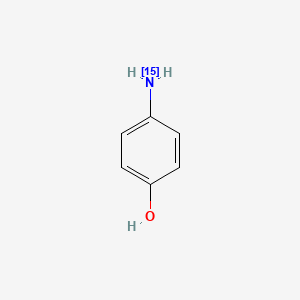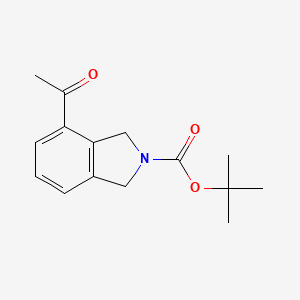
tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, an acetyl group, and a dihydroisoindole core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand the biological activity of isoindoline derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of complex molecules.
Mécanisme D'action
The mechanism of action of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group and isoindoline core can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate: This compound features a bromo substituent instead of an acetyl group, which can alter its reactivity and biological activity.
Tert-butyl 4-methyl-2,3-dihydro-1H-isoindole-2-carboxylate:
Uniqueness
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of the acetyl group, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This makes it a valuable intermediate in the synthesis of compounds with unique biological and chemical properties.
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
tert-butyl 4-acetyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-10(17)12-7-5-6-11-8-16(9-13(11)12)14(18)19-15(2,3)4/h5-7H,8-9H2,1-4H3 |
Clé InChI |
DIEMHHUJOMBFGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
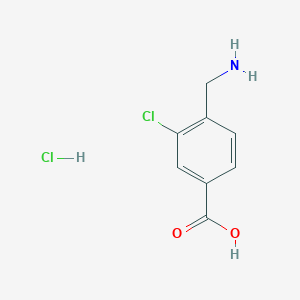

![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

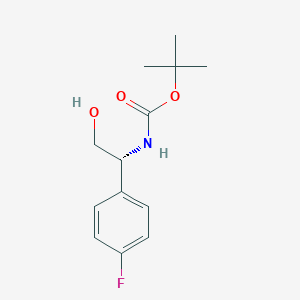
![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
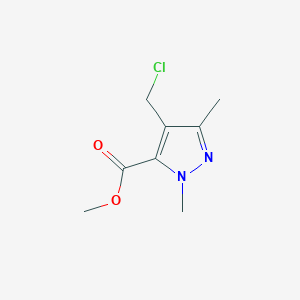
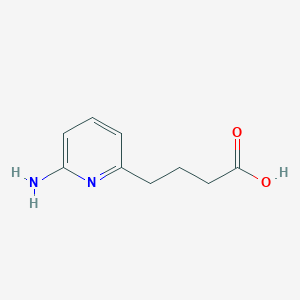

![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13451995.png)
